
N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-propanamide
Vue d'ensemble
Description
N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-propanamide, also known as AMPP, is a synthetic amide. It is a product used for proteomics research .
Molecular Structure Analysis
The molecular formula of N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-propanamide is C17H20N2O4 . Its molecular weight is 316.36 g/mol .Physical And Chemical Properties Analysis
The molecular weight of N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-propanamide is 316.36 . More detailed physical and chemical properties are not provided in the sources I found.Applications De Recherche Scientifique
Antibacterial and Antifungal Agents
One significant area of application for derivatives of N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-propanamide is in the development of novel antibacterial and antifungal agents. Studies have highlighted the synthesis of novel compounds that show significant activity against various strains of bacteria and fungi, comparing favorably with standard treatments like Ampicillin and Flucanazole in certain cases (Helal et al., 2013). These findings underscore the potential of these compounds as templates for the development of new antimicrobial drugs.
Antioxidant and Anticancer Activity
Research into the antioxidant properties of derivatives has shown promising results, with some compounds exhibiting antioxidant activity surpassing that of well-known antioxidants like ascorbic acid. This indicates their potential use in combating oxidative stress-related diseases (Tumosienė et al., 2020). Additionally, these compounds have been evaluated for their anticancer activities, demonstrating cytotoxic effects against specific cancer cell lines, which suggests their applicability in cancer research and potential therapy.
Molecular Imaging and Cancer Imaging
Derivatives have also been designed and synthesized for use as radioligands in molecular imaging, particularly for imaging prostate cancer using positron emission tomography (PET). These compounds exhibit selective binding to androgen receptors, highlighting their utility in the non-invasive imaging of prostate cancer and possibly other diseases associated with androgen receptors (Gao et al., 2011).
Bioactive Constituents in Natural Products
Explorations into natural product chemistry have led to the isolation of compounds structurally related to N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-propanamide from various plant species, with these compounds exhibiting diverse biological activities such as enzyme inhibition and antimicrobial effects (Atta-ur-rahman et al., 1997). This highlights the potential of such compounds in the development of new pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11(23-14-7-5-13(21-2)6-8-14)17(20)19-15-10-12(18)4-9-16(15)22-3/h4-11H,18H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRRWEGGCBRNKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1463570.png)
![1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1463573.png)
![Hydrazine, [4-bromo-2-(trifluoromethyl)phenyl]-](/img/structure/B1463575.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide](/img/structure/B1463576.png)
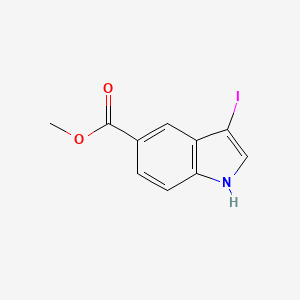
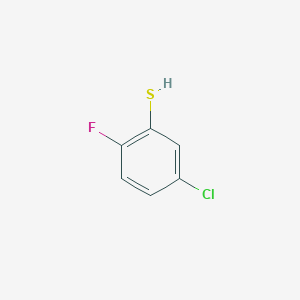
![2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B1463582.png)
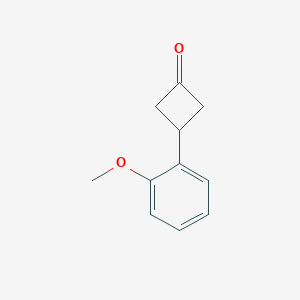
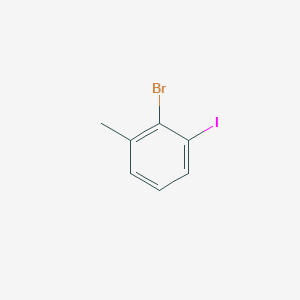
![2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol](/img/structure/B1463586.png)
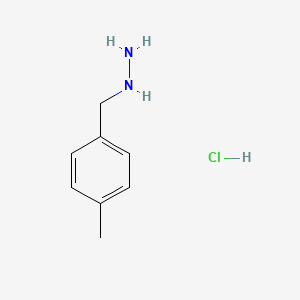
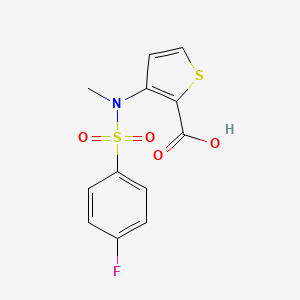
![1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B1463590.png)
